molecular formula C15H12ClNO4 B309276 Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate

Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate

Cat. No. B309276
M. Wt: 305.71 g/mol
InChI Key: IXZXRYDQIBPNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate, also known as Methyl 4-chloro-2-hydroxy-5-aminobenzoate, is a chemical compound that has been widely used in scientific research. It is a member of the benzoic acid ester family and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophilic compounds to form covalent bonds. This property has made it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
This compound 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively stable compound that is not easily metabolized by the body. It is not known to have any significant toxic effects on living organisms.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate in lab experiments is its stability. It can be stored for long periods without significant degradation. Its reactivity also makes it a useful reagent in organic synthesis. However, its limited solubility in water can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate. One area of research could focus on the development of new synthetic methods for the compound. Another area of research could focus on the development of new applications for the compound in medicine, agriculture, and materials science. Finally, further studies could be conducted to investigate the biochemical and physiological effects of the compound.

Synthesis Methods

Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate can be synthesized by the reaction of 4-chlorobenzoic acid with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield the final product. This synthesis method has been well-established and is commonly used in research laboratories.

Scientific Research Applications

Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including benzimidazoles, benzoxazoles, and benzothiazoles. These compounds have been studied for their potential applications in medicine, agriculture, and materials science.

properties

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate

InChI

InChI=1S/C15H12ClNO4/c1-21-15(20)12-8-11(6-7-13(12)18)17-14(19)9-2-4-10(16)5-3-9/h2-8,18H,1H3,(H,17,19)

InChI Key

IXZXRYDQIBPNHH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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